Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682266
InChI: InChI=1S/C11H10BrNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3
SMILES:
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC16682266

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate -

Specification

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name methyl 4-bromo-6-methyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H10BrNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3
Standard InChI Key ALBMXIBGOLTOAE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br

Introduction

Chemical Identity and Structural Attributes

Molecular Characterization

Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole moiety. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC11_{11}H10_{10}BrNO2_2
Molecular Weight268.11 g/mol
SMILESCC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br
InChIKeyALBMXIBGOLTOAE-UHFFFAOYSA-N
Topological Polar Surface Area42.09 Ų
LogP (Consensus)1.56

The bromine atom at position 4 introduces electronic effects that modulate reactivity, while the methyl ester at position 2 enhances solubility in organic solvents compared to carboxylic acid analogs . X-ray crystallography data remain unavailable, but computational models predict a planar indole core with slight torsional strain from the methyl substituent .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of methyl indole-2-carboxylates:

  • Direct esterification of preformed indole-2-carboxylic acids.

  • Cyclization strategies using substituted anilines or enamine precursors.

The former approach is favored for substrates with sensitive functional groups, as demonstrated in the synthesis of methyl 4-bromo-1H-pyrrole-2-carboxylate .

Proposed Synthesis Pathway

Adapting protocols from analogous systems , a plausible three-step synthesis involves:

  • Bromination of 6-methyl-1H-indole-2-carboxylic acid:
    Electrophilic aromatic substitution using bromine (Br2_2) or N-bromosuccinimide (NBS) in dichloromethane at 0°C, targeting position 4 via directing effects of the methyl and carboxyl groups.

  • Methyl ester formation:
    Treatment with thionyl chloride (SOCl2_2) followed by methanol, or transesterification using sodium methoxide (NaOMe) in anhydrous methanol. The latter method achieved 71% yield for a pyrrole analog under mild conditions (10 minutes, ambient temperature) .

  • Purification:
    Recrystallization from hexane/ethyl acetate mixtures or column chromatography on silica gel.

Table 2.1: Optimized Reaction Conditions for Esterification

ParameterValueSource
ReagentNaOMe (4.37 M in MeOH)
Temperature0°C → ambient
Reaction Time10–30 minutes
Yield71% (analogous system)

This route balances efficiency and functional group tolerance, though regioselectivity during bromination requires careful control to avoid polybrominated byproducts.

Reaction TypePotential ProductsApplication Domain
Suzuki-Miyaura4-Arylindole derivativesFluorescent probes
Buchwald-Hartwig4-Aminoindole analogsPharmaceutical intermediates
Sonogashira4-AlkynylindolesNonlinear optics materials

Applications in Drug Discovery and Materials Science

Materials Chemistry

The planar indole core and bromine’s heavy atom effect make this compound a candidate for:

  • Organic semiconductors: Charge transport layers in OLEDs.

  • Luminescent sensors: Fluorophore cores for metal ion detection.

Hazard CategoryPrecautionary MeasuresSource
Skin irritation (H315)Nitrile gloves, lab coat
Eye damage (H319)Safety goggles
Respiratory sensitization (H335)Fume hood, NIOSH-approved respirator

Environmental Impact

Brominated organic compounds may persist in aquatic ecosystems. Waste disposal should follow EPA guidelines for halogenated waste (40 CFR § 261.24) .

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